molecular formula C18H12ClN3OS B2585780 1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide CAS No. 1423779-71-8

1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide

Cat. No.: B2585780
CAS No.: 1423779-71-8
M. Wt: 353.82
InChI Key: JZQAKNRPINRUSK-UHFFFAOYSA-N
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Description

1-Chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a cyano group, and a cyclopenta[b]thiophene ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, followed by the introduction of the cyano group at the 3-position. Subsequent chlorination and carboxamide formation steps are then carried out to complete the synthesis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

  • Substitution: Substitution reactions at the chloro or cyano positions can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution reactions may involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the isoquinoline moiety are key functional groups that can bind to enzymes or receptors, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide

  • 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-bromobenzenesulfonamide

Uniqueness: 1-Chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}isoquinoline-3-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-16-11-5-2-1-4-10(11)8-14(21-16)17(23)22-18-13(9-20)12-6-3-7-15(12)24-18/h1-2,4-5,8H,3,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAKNRPINRUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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